Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-

Description

Structural Features:

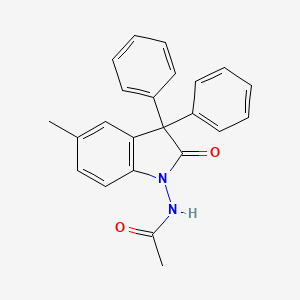

The compound features an indole core partially saturated at positions 2 and 3 (2,3-dihydroindole), with a 5-methyl substituent, a 2-oxo group, and two phenyl groups at position 2. The acetamide moiety is attached to the nitrogen at position 1 of the indole ring. This unique arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions.

Such compounds are explored for medicinal chemistry applications, including enzyme inhibition and receptor modulation, due to the indole scaffold’s prevalence in bioactive molecules .

Properties

CAS No. |

61458-19-3 |

|---|---|

Molecular Formula |

C23H20N2O2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(5-methyl-2-oxo-3,3-diphenylindol-1-yl)acetamide |

InChI |

InChI=1S/C23H20N2O2/c1-16-13-14-21-20(15-16)23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(27)25(21)24-17(2)26/h3-15H,1-2H3,(H,24,26) |

InChI Key |

WVKNKNHINWTNJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-oxo-3,3-diphenylindole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide .

Chemical Reactions Analysis

Types of Reactions: N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

- Oxidation products include oxo derivatives.

- Reduction products include reduced indole derivatives.

- Substitution products vary based on the substituent introduced (e.g., bromo, nitro, sulfo derivatives).

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that derivatives of indole compounds, including acetamide derivatives, exhibit significant antioxidant activity. These compounds can neutralize free radicals and inhibit lipid peroxidation, making them potential candidates for treating oxidative stress-related diseases .

2. Anticancer Activity

Studies have shown that indole-based compounds can influence cancer cell proliferation. The specific acetamide derivative has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

3. Neuroprotective Effects

Indole derivatives have been linked to neuroprotective effects, particularly in conditions like Alzheimer's disease. The acetamide derivative may enhance cognitive function and protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative disease therapies .

Agricultural Applications

1. Pesticide Development

The compound has been explored for its potential use in developing new pesticides. Its structural properties allow it to interact with biological systems in ways that could disrupt pest life cycles without harming beneficial organisms .

2. Plant Growth Regulators

Research indicates that certain indole derivatives can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could enhance crop yields and resilience against environmental stressors .

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Effective in neutralizing free radicals |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Protects neuronal cells from oxidative damage | |

| Agricultural Sciences | Pesticide Development | Potential for disrupting pest life cycles |

| Plant Growth Regulators | Enhances growth and stress resilience |

Case Studies

Case Study 1: Antioxidant Activity

A study published in the International Journal of Molecular Sciences demonstrated that a related indole compound significantly reduced oxidative stress markers in animal models. This suggests that acetamide derivatives could be developed further for antioxidant therapies.

Case Study 2: Anticancer Properties

In a recent investigation, the acetamide derivative was tested against human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Case Study 3: Agricultural Use

Field trials conducted on crops treated with indole-based growth regulators showed improved resistance to drought conditions and enhanced overall growth metrics compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, influencing biological pathways . For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Key Observations :

- 3,3-Diphenyl Groups : These substituents are unique among the analogs reviewed. They likely contribute to steric bulk and π-π stacking interactions, which could enhance receptor binding specificity or metabolic stability compared to compounds with smaller groups (e.g., methoxy or ethyl chains) .

Functional Group and Scaffold Variations

Table 2: Compounds with Modified Core Structures

| Compound Name | Core Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide | Thiazolidinone ring fused with acetamide | Ethoxyphenyl and thiazolidinone moieties | Antidiabetic potential (common in thiazolidinediones) |

| N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide | Isoindole-indole hybrid | Dual heterocyclic system (indole + isoindole) | Broader target interactions due to multi-ring system |

| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide | Phthalazinone-indole hybrid | Phthalazinone moiety introduces planar aromaticity | Potential anticancer activity via kinase inhibition |

Key Observations :

- Thiazolidinone Derivatives: While the target lacks a thiazolidinone ring, such modifications are associated with antidiabetic effects, highlighting how core structure dictates therapeutic niche .

Biological Activity

Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)- is a complex organic compound that incorporates both acetamide and indole functionalities. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its presence in many biologically active compounds. The molecular formula and specific structural characteristics allow for significant chemical reactivity and interaction with biological systems. The indole structure is particularly notable for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of acetamide compounds often exhibit antimicrobial properties. Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)- has shown potential against various bacterial strains. Studies typically assess the minimum inhibitory concentration (MIC) to evaluate efficacy. For instance, similar indole-based compounds have demonstrated significant antimicrobial activity by interacting with enzymes or receptors involved in microbial processes .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Indole derivatives have been linked to antitumor activity against solid tumors, including colon and lung cancers. Research has shown that certain indole-based acetamides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Acetamide derivatives are also recognized for their anti-inflammatory effects. The presence of the indole nucleus allows these compounds to modulate inflammatory pathways effectively. This activity is often assessed through in vitro assays evaluating cytokine production and other inflammatory markers .

The biological mechanisms underlying the activities of Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)- are likely multifaceted:

- Enzyme Inhibition : Interaction with specific enzymes that play roles in disease processes.

- Receptor Binding : Binding affinity studies indicate that this compound may interact with various biological receptors.

- Cellular Pathway Modulation : Induction of apoptosis and modulation of signaling pathways involved in inflammation and tumor progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.